N-(5-Iodo-4-methylthiazol-2-yl)acetamide
Description
N-(5-Iodo-4-methylthiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a thiazole core substituted with an iodine atom at the 5-position, a methyl group at the 4-position, and an acetamide moiety at the 2-position. Its molecular formula is C₆H₇IN₂OS, with a molecular weight of 282.10 g/mol. This compound is of interest in medicinal chemistry due to structural similarities with bioactive thiazole-acetamide derivatives targeting enzymes like monoamine oxidases (MAOs) and cholinesterases (AChE/BChE) .
Properties
IUPAC Name |
N-(5-iodo-4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2OS/c1-3-5(7)11-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFARCRHWIUKSFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726260 | |
| Record name | N-(5-Iodo-4-methyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2033-46-7 | |
| Record name | N-(5-Iodo-4-methyl-2-thiazolyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2033-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Iodo-4-methyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-Iodo-4-methyl-2-thiazolyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Halogenation of 4-Methylthiazol-2-amine
4-Methylthiazol-2-amine undergoes electrophilic iodination using iodine monochloride (ICl) in acetic acid at 60–70°C for 6–8 hours. The reaction proceeds via electrophilic substitution at the 5-position of the thiazole ring, yielding 5-iodo-4-methylthiazol-2-amine with a reported purity of >95%. Alternative iodinating agents, such as N-iodosuccinimide (NIS) in dimethylformamide (DMF), have been explored but result in lower yields (70–75%) due to competing side reactions.
Key Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Temperature | 60–70°C |
| Solvent | Acetic acid |
| Reaction Time | 6–8 hours |
| Yield | 85–90% |
Cyclocondensation of Thiourea Derivatives
A multistep approach involves the cyclocondensation of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, forming a thiazole intermediate. Subsequent iodination using potassium iodide (KI) and iodine in aqueous HCl replaces the bromine atom at the 5-position. This method achieves a 78% overall yield but requires meticulous control of stoichiometry to avoid over-iodination.
Acetylation of 5-Iodo-4-methylthiazol-2-amine
The final step involves N-acetylation of the amine group using acylating agents. Two primary methods are employed:
Acetic Anhydride-Mediated Acetylation
5-Iodo-4-methylthiazol-2-amine reacts with acetic anhydride in anhydrous dichloromethane (DCM) at room temperature for 12 hours. Triethylamine (TEA) is added as a catalyst to neutralize generated acetic acid, improving reaction efficiency. This method yields 92–95% pure product, with residual solvents removed via rotary evaporation.
Optimized Conditions
| Parameter | Value/Range |
|---|---|
| Molar Ratio (Amine:Ac₂O) | 1:1.2 |
| Solvent | Dichloromethane |
| Catalyst | Triethylamine (1 eq) |
| Reaction Time | 12 hours |
Acetyl Chloride in Tetrahydrofuran (THF)
Alternatively, acetyl chloride in THF under reflux (65°C) for 4–6 hours achieves faster acetylation. However, this method necessitates rigorous moisture exclusion and yields slightly lower purity (88–90%) due to byproduct formation.
Purification and Characterization
Crude this compound is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals. Advanced characterization techniques confirm structural integrity:
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms ≥98% purity, with a retention time of 6.2 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Acetic Anhydride/DCM | 92 | 95 | Moderate | High |
| Acetyl Chloride/THF | 88 | 90 | Low | Moderate |
The acetic anhydride route is preferred for industrial-scale synthesis due to its reproducibility and minimal byproducts.
Challenges and Mitigation Strategies
-
Iodination Selectivity : Competing iodination at the 4-position is mitigated by using excess ICl and controlled temperatures.
-
Moisture Sensitivity : Acetyl chloride reactions require anhydrous conditions, achieved via molecular sieves or nitrogen atmospheres.
-
Byproduct Formation : Recrystallization in ethanol/water removes unreacted amine and acetylating agents.
Emerging Methodologies
Recent advances propose microwave-assisted acetylation, reducing reaction time to 30 minutes with comparable yields (91%). Additionally, enzymatic acetylation using lipases in non-aqueous media is under investigation for greener synthesis.
Industrial Applications and Batch Specifications
Pharmaceutical manufacturers adhere to the following specifications for bulk production:
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98% |
| Residual Solvents | <0.1% (ICH Q3C) |
| Heavy Metals | <10 ppm |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 5-iodo group in N-(5-Iodo-4-methylthiazol-2-yl)acetamide serves as an excellent leaving group, facilitating nucleophilic substitution under mild conditions. Key reactions include:
Aryl/Aryl Cross-Coupling
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid | Biaryl derivatives | |
| Ullmann Coupling | CuI, 1,10-phenanthroline, aryl halide | Aryl-thiazole conjugates | |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, amine | Aminated thiazole derivatives |
These reactions leverage the iodo group’s reactivity to form carbon-carbon or carbon-nitrogen bonds, critical for pharmaceutical intermediates.
Hydrolysis and Ring Functionalization
The acetamide moiety and thiazole ring undergo hydrolysis under acidic or basic conditions:
Hydrolysis of the acetamide group regenerates the free amine, while harsh conditions may degrade the thiazole ring .
Halogen Exchange Reactions
The iodo substituent can be replaced by other halogens or functional groups:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Chlorination | NCS, Ph₃P, MeCN, 20°C | 5-Chloro-4-methylthiazol-2-ylacetamide | |
| Bromination | NBS, AIBN, CCl₄, reflux | 5-Bromo-4-methylthiazol-2-ylacetamide |
These reactions exploit the iodo group’s superior leaving ability compared to bromine or chlorine .
Cross-Coupling with Alkynes and Alkenes
The compound participates in Sonogashira and Heck couplings:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Sonogashira | PdCl₂(PPh₃)₂, CuI, PPh₃, alkyne | Alkynyl-thiazole derivatives | |
| Heck Reaction | Pd(OAc)₂, PPh₃, alkene | Alkenyl-thiazole conjugates |
These reactions expand the compound’s utility in synthesizing conjugated systems for optoelectronic materials.
Thermal and Oxidative Stability
This compound exhibits moderate thermal stability but decomposes under oxidative conditions:
| Condition | Observation | Source |
|---|---|---|
| 150°C (TGA) | 5% mass loss (deiodination suspected) | |
| H₂O₂, RT | Oxidative ring opening |
Decomposition pathways often involve reversion to 2-aminothiazol-4(5H)-one und
Scientific Research Applications
N-(5-Iodo-4-methylthiazol-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-Iodo-4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazole-acetamide derivatives vary in substituents at the 4- and 5-positions, which critically influence their biological activity and physicochemical properties. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 5-iodo group in the target compound may enhance electrophilic reactivity compared to hydroxyl or methoxy groups, influencing enzyme inhibition .
- Toxicity Profile: Unlike NFTA , the target compound lacks a nitrofuran group, which is associated with carcinogenicity, suggesting a safer profile.
Biological Activity
N-(5-Iodo-4-methylthiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom at the 5-position of the thiazole ring and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 232.07 g/mol. The iodine substitution enhances its reactivity, making it a valuable scaffold in medicinal chemistry.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : This compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.
- Cell Signaling Modulation : It influences cellular signaling pathways, potentially affecting gene expression and cellular metabolism.
- Binding Interactions : The compound interacts with biomolecules through non-covalent interactions such as hydrogen bonding and van der Waals forces, which are crucial for its biological efficacy.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Its minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 128 |
The presence of the iodine atom may enhance the compound's reactivity with biological targets, improving its efficacy against pathogens.
Anticancer Potential
Research indicates that thiazole derivatives, including this compound, may exhibit cytotoxic effects against cancer cell lines. Studies have shown that this compound can induce apoptosis in various cancer cells, potentially through the modulation of apoptotic pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study demonstrated that this compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, with notable activity against drug-resistant strains. This suggests its potential utility in developing new antimicrobial agents.
- Cytotoxicity Assessment : In vitro experiments revealed that treatment with this compound resulted in a significant reduction in cell viability in cancer cell lines such as HeLa and MCF7. The compound's IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for MCF7 cells, indicating promising anticancer activity.
- Mechanistic Insights : Detailed biochemical analyses have shown that this compound can disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
Q & A
Q. What are the standard synthetic routes for N-(5-Iodo-4-methylthiazol-2-yl)acetamide?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Method A : React 5-amino-4-methylthiazole with iodoacetamide under reflux in a polar aprotic solvent (e.g., DMF) with a base like triethylamine to facilitate substitution .
- Method B : Use 2-chloro-N-(4-methylthiazol-2-yl)acetamide as a precursor, replacing chlorine with iodine via sodium iodide in acetone under reflux (Finkelstein reaction) .
Key steps : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1), isolate via ice quenching, and purify by recrystallization (ethanol) or column chromatography .
Q. How is the compound characterized structurally?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Data collection requires high-resolution diffraction (Mo/Kα radiation) and validation via R-factor analysis .
- Spectroscopy : IR confirms amide C=O stretches (~1650–1700 cm⁻¹). H NMR shows peaks for the methyl group (δ 2.1–2.3 ppm) and thiazole protons (δ 6.8–7.2 ppm). C NMR identifies the iodo-substituted carbon (δ 80–90 ppm) .
Q. What are common biological assays for evaluating its activity?
- Cytotoxicity : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Test against target enzymes (e.g., lipoxygenase or kinases) via spectrophotometric monitoring of substrate conversion .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the iodo substituent?
- Solvent selection : Use acetone or DMF to enhance iodide nucleophilicity.
- Catalysis : Add potassium iodide (KI) to accelerate halogen exchange via a radical mechanism .
- Temperature control : Reflux at 60–80°C for 6–8 hours to maximize yield while minimizing side reactions (e.g., oxidation) .
Data-driven optimization : Compare yields and purity (HPLC) across conditions. For example:
| Condition | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reflux, 6 h (KI) | Acetone | KI | 78 | 95 |
| Reflux, 8 h (no KI) | DMF | None | 52 | 88 |
Q. How to resolve discrepancies in spectral data during characterization?
- Tautomerism : The thiazole ring may exhibit keto-enol tautomerism, leading to split peaks in NMR. Use deuterated DMSO for stable measurements and compare with computed spectra (DFT) .
- Impurity analysis : Employ HPLC-MS to detect byproducts (e.g., dehalogenated derivatives) and optimize purification steps .
Q. How to analyze contradictory bioactivity results across cell lines?
- Mechanistic studies : Perform transcriptomic profiling (RNA-seq) to identify differential gene expression in responsive vs. resistant cell lines.
- Pharmacokinetics : Assess membrane permeability (Caco-2 assay) and metabolic stability (microsomal incubation) to explain variability .
Data Contradiction Analysis
Q. How to address inconsistent enzyme inhibition data?
- Assay validation : Ensure consistent enzyme concentrations and substrate saturation across replicates.
- Allosteric effects : Test for non-competitive inhibition via Lineweaver-Burk plots. If Km remains constant, allostery is likely .
Q. Why do synthetic yields vary between labs?
- Moisture sensitivity : The iodo substituent is prone to hydrolysis. Use anhydrous solvents and inert atmospheres (N₂/Ar) .
- Catalyst purity : Trace metals in commercial KI can inhibit reactions. Recrystallize KI before use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
